molecular formula C16H13ClF4N4O B2703761 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 1775451-02-9

4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B2703761
CAS No.: 1775451-02-9
M. Wt: 388.75
InChI Key: VRZXXKOFOYVTOY-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 6 with a trifluoromethyl (-CF₃) group and at position 4 with a piperazine ring. The piperazine is further modified by a 3-chloro-4-fluorobenzoyl group. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the benzoyl-piperazine moiety may contribute to target binding affinity, likely in pharmaceutical contexts such as kinase inhibition or receptor modulation .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF4N4O/c17-11-7-10(1-2-12(11)18)15(26)25-5-3-24(4-6-25)14-8-13(16(19,20)21)22-9-23-14/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZXXKOFOYVTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution reactions may yield derivatives with different substituents, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of key enzymes or receptors involved in various biological processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . Additionally, the compound’s structure allows it to interact with specific proteins, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrimidine-Piperazine Derivatives

a) 4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
  • Structure : Lacks the 3-chloro-4-fluorobenzoyl substitution on piperazine.
  • Molecular Weight : 232.21 g/mol (C₉H₁₁F₃N₄) .
  • Key Difference : Simpler structure with unmodified piperazine, likely resulting in reduced binding specificity compared to the target compound.
b) 4-{4-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (BJ05052)
  • Structure : Piperazine substituted with a 4-chlorophenyl-cyclopentanecarbonyl group.
  • Molecular Weight : 438.87 g/mol (C₂₁H₂₂ClF₃N₄O) .

Piperazine-Linked Aromatic Substitutions

a) [4-(3-Chlorophenyl)piperazin-1-yl][1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone
  • Structure: Combines a phenoxy-pyrimidine and a 3-chlorophenyl-piperazine.
  • Key Difference: The phenoxy group introduces steric bulk, which may alter binding kinetics compared to the target compound’s fluorinated benzoyl group .
b) 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine
  • Structure : Piperazine bridges two chlorinated, sulfur-containing pyrimidines.
  • Molecular Weight : 403.35 g/mol (C₁₄H₁₆Cl₂N₆S₂) .

Functional Group Variations

a) 4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
  • Structure: Thienopyrimidine core with dichlorophenyl and fluorophenyl groups.
  • Key Difference: The thienopyrimidine scaffold may confer distinct electronic properties compared to the standard pyrimidine core, affecting binding to biological targets .
b) 4-{4-[4-(Trifluoromethyl)benzenesulfonyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyrimidine
  • Structure : Piperazine substituted with a sulfonyl group and triazole.
  • Molecular Weight : 439.41 g/mol (C₁₇H₁₆F₃N₇O₂S) .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~400 (estimated) 3-Chloro-4-fluorobenzoyl, -CF₃ 3.5 0.1–1.0
4-(Piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 232.21 None on piperazine 2.1 5.0–10.0
BJ05052 438.87 4-Chlorophenyl-cyclopentanecarbonyl 4.8 <0.1
BJ05054 (sulfonyl derivative) 439.41 4-(Trifluoromethyl)benzenesulfonyl, triazole 3.2 0.5–1.5

*Predicted using analogous structures and substituent contributions .

Biological Activity

The compound 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS Number: 1775451-02-9) is a synthetic organic molecule with potential pharmacological applications. Its unique structure includes a piperazine moiety and a trifluoromethyl pyrimidine, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and research findings related to this compound.

Chemical Characteristics

The molecular weight of this compound is 388.75 g/mol , with a molecular formula of C18H18ClF3N4O . The structural representation reveals the presence of both halogenated aromatic and heterocyclic components, which are often associated with enhanced biological activity.

PropertyValue
Molecular Weight388.75 g/mol
Molecular FormulaC18H18ClF3N4O
LogP3.15
Polar Surface Area63.5 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Antimicrobial Properties

Research indicates that compounds similar to 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various Gram-positive bacteria, outperforming traditional antiseptics in certain assays . This suggests that the compound may possess similar properties, warranting further investigation into its antibacterial efficacy.

Neuroprotective Effects

Studies on piperazine derivatives have revealed their potential as neuroprotective agents. They have been found to inhibit calpain I, an enzyme linked to neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The ability of such compounds to protect against neurotoxicity in cellular models highlights their therapeutic potential in treating neurological disorders.

The mechanism by which 4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in disease pathways, suggesting that this compound may also interact with specific targets.
  • Receptor Modulation : The structural features suggest potential interactions with various receptors, potentially modulating signaling pathways involved in disease processes.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds within the same chemical class:

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of piperazine derivatives against a range of pathogens, demonstrating lower Minimum Inhibitory Concentrations (MICs) compared to established antiseptics .
  • Neuroprotective Assays : Compounds similar to this pyrimidine derivative were tested in neuroblastoma cell lines, revealing protective effects against neurotoxic agents .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the piperazine ring for enhancing biological activity. Modifications to the halogenated benzoyl group can significantly alter potency and selectivity against target enzymes .

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